molecular formula C28H26BrN3O3S B2459643 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one CAS No. 689759-77-1

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2459643
CAS No.: 689759-77-1
M. Wt: 564.5
InChI Key: HTBBCXHMIRENKQ-UHFFFAOYSA-N
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Description

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a morpholino group, and a phenethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrN3O3S/c29-22-8-6-21(7-9-22)26(33)19-36-28-30-25-11-10-23(31-14-16-35-17-15-31)18-24(25)27(34)32(28)13-12-20-4-2-1-3-5-20/h1-11,18H,12-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBBCXHMIRENKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it binds to the LasR receptor in Pseudomonas aeruginosa, preventing the activation of genes involved in virulence and biofilm formation . This inhibition disrupts bacterial communication and reduces pathogenicity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its morpholino group enhances solubility and bioavailability, while the bromophenyl and phenethyl groups contribute to its biological activity.

Biological Activity

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone core, a bromophenyl group, and a morpholine ring. Its molecular formula is C28H26BrN3O4SC_{28}H_{26}BrN_3O_4S, and it possesses unique physicochemical properties that influence its biological interactions.

PropertyValue
Molecular FormulaC28H26BrN3O4S
IUPAC Name2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
SMILESCCCCCN1C(SCC(c(cc2)ccc2Br)=O)=Nc(ccc(N2CCOCC2)c2)c2C1=O

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. A study demonstrated that it inhibits cell proliferation through the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Antimicrobial Effects

The compound has been tested for its antimicrobial activity against several bacterial strains. In vitro studies showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL for various strains including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored, revealing its ability to reduce pro-inflammatory cytokines in cellular models. This suggests a possible therapeutic application in inflammatory diseases.

The mechanism of action involves the interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that the compound may inhibit certain kinases or modulate receptor activity, leading to altered cellular responses related to growth and survival.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was administered to various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, particularly in breast and colon cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations .

Study 2: Antimicrobial Testing

A comprehensive antimicrobial assay was conducted using standard strains. The compound exhibited significant antibacterial activity, particularly against Mycobacterium tuberculosis with an MIC value of 40 µg/mL. These findings support its potential use in treating infections caused by resistant strains .

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